molecular formula C15H14N2O2S B369081 1-(2,4-Dimethyl-benzenesulfonyl)-1H-benzoimidazole CAS No. 325810-52-4

1-(2,4-Dimethyl-benzenesulfonyl)-1H-benzoimidazole

Numéro de catalogue B369081
Numéro CAS: 325810-52-4
Poids moléculaire: 286.4g/mol
Clé InChI: YMYLBGNWDUXSMG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2,4-Dimethyl-benzenesulfonyl)-1H-benzoimidazole, commonly known as DBIM, is a potent and selective inhibitor of protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine kinase that plays a crucial role in cellular signaling, gene expression, and cell survival. DBIM has been extensively studied for its potential applications in cancer therapy, neurodegenerative diseases, and infectious diseases.

Mécanisme D'action

DBIM selectively inhibits the activity of CK2 by binding to its ATP-binding site. CK2 plays a crucial role in many cellular processes by phosphorylating a wide range of substrates. Its inhibition by DBIM leads to the dephosphorylation of these substrates, which in turn leads to the modulation of various signaling pathways and cellular processes.
Biochemical and Physiological Effects:
DBIM has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to reduce the accumulation of toxic protein aggregates and improve cognitive function in animal models of neurodegenerative diseases. DBIM has been shown to inhibit viral replication in vitro.

Avantages Et Limitations Des Expériences En Laboratoire

DBIM is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, its potency and selectivity may vary depending on the cell type and experimental conditions. DBIM may also have off-target effects on other kinases, which may complicate the interpretation of the results.

Orientations Futures

Future studies on DBIM may focus on its potential applications in combination therapy with other anticancer drugs. DBIM may also be studied for its potential applications in other diseases such as diabetes and cardiovascular diseases. The development of more potent and selective CK2 inhibitors may also be a future direction for research.

Méthodes De Synthèse

DBIM can be synthesized by the reaction of 2,4-dimethylbenzenesulfonyl chloride with 1H-benzoimidazole in the presence of a base such as triethylamine. The reaction yields DBIM as a white crystalline powder with a melting point of 202-204°C.

Applications De Recherche Scientifique

DBIM has been extensively studied for its potential applications in cancer therapy. CK2 is overexpressed in many types of cancer, and its inhibition by DBIM has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. DBIM has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. CK2 has been implicated in the pathogenesis of these diseases, and its inhibition by DBIM has been shown to reduce the accumulation of toxic protein aggregates and improve cognitive function in animal models. DBIM has also been studied for its potential applications in infectious diseases. CK2 is involved in the replication of many viruses, and its inhibition by DBIM has been shown to inhibit viral replication in vitro.

Propriétés

IUPAC Name

1-(2,4-dimethylphenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-11-7-8-15(12(2)9-11)20(18,19)17-10-16-13-5-3-4-6-14(13)17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYLBGNWDUXSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.